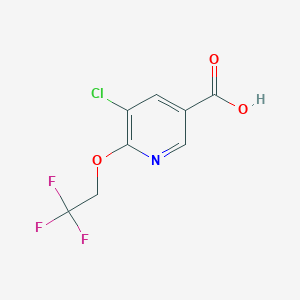

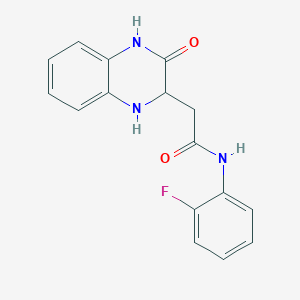

![molecular formula C15H18N2O2S B2596965 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide CAS No. 457941-69-4](/img/structure/B2596965.png)

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-methoxy-phenylthiazole-2-amine derivatives have been synthesized using a Schiff bases reduction route . The reduction process involved the use of a powerful reducing agent, sodium borohydride (NaBH4), which is known for its selectivity and does not affect reducible substituents such as nitro and chloride during the reduction process .Scientific Research Applications

Synthesis of Secondary Amines

Secondary amines are pivotal in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The compound can serve as a starting material for the preparation of secondary amines through reduction processes involving catalysts like LiAlH_4 and NaBH_4 . These amines form the backbone of many drugs, including antidepressants and analgesics.

Antiviral Agents

Indole derivatives, which share structural similarities with the compound, have been reported to possess significant antiviral activities. They can inhibit the replication of viruses, including influenza and Coxsackie B4 virus, by binding to viral proteins and interfering with their life cycle .

Anti-HIV Activity

Compounds structurally related to “N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide” have been synthesized and screened for their anti-HIV activity. They show promise in inhibiting the replication of HIV-1 and HIV-2 strains in acutely infected cells .

Anticancer Properties

The indole nucleus, which is part of the compound’s structure, is found in many bioactive molecules with clinical applications in cancer treatment. Indole derivatives are known to bind with high affinity to multiple receptors, which can be exploited to develop new therapeutic agents targeting cancer cells .

Supramolecular Chemistry

The molecular structure of the compound allows for the formation of intermolecular hydrogen bonding, which is fundamental in the field of supramolecular chemistry. This property can be utilized in the design of new materials and the study of molecular interactions .

Organic Photovoltaics (OPVs)

Derivatives of the compound can be used in the development of organic photovoltaic devices. Their molecular structure can be engineered to improve the efficiency of electron transfer, which is crucial for the performance of OPVs .

properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-4-5-13(18)16-15-17-14(10(2)20-15)11-6-8-12(19-3)9-7-11/h6-9H,4-5H2,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHWDCWZJWPMEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

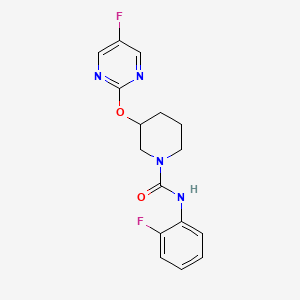

![4-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2596885.png)

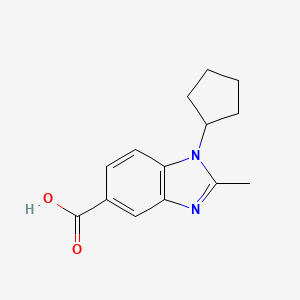

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2596889.png)

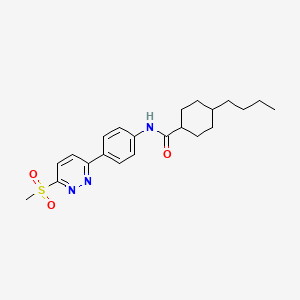

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2596892.png)

![3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2596897.png)

![2-[(2-chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide](/img/structure/B2596898.png)

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B2596904.png)